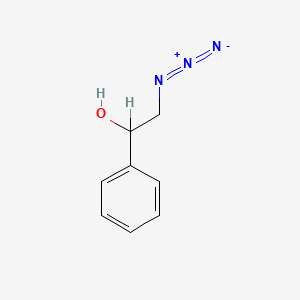

2-Azido-1-phenylethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-1-phenylethanol is an organic compound with the molecular formula C8H10N3O It is characterized by the presence of an azido group (-N3) attached to a phenylethanol structure

準備方法

Synthetic Routes and Reaction Conditions: 2-Azido-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-azido ketones using alcohol dehydrogenases (ADHs) followed by azide hydrogenation catalyzed by palladium nanoparticles. This method provides high yields and excellent optical purity .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that integrate enzymatic and chemo-catalytic transformations. The use of one-pot combination methods, which avoid the purification and isolation of intermediates, is particularly advantageous for large-scale production .

化学反応の分析

Types of Reactions: 2-Azido-1-phenylethanol undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Major Products Formed:

Reduction: The reduction of the azido group typically yields 1-phenylethanolamine.

Substitution: Substitution reactions can yield various azido derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of Chiral Compounds

One of the primary applications of 2-azido-1-phenylethanol is in the asymmetric synthesis of chiral compounds. The compound can undergo enzymatic reduction to produce enantiomerically enriched products. For example, a study demonstrated the one-pot combination of alcohol dehydrogenase-catalyzed asymmetric reduction of 2-azido ketones followed by palladium nanoparticle-catalyzed hydrogenation to yield optically pure 1,2-amino alcohols . This method not only enhances yield but also minimizes environmental impact through its eco-friendly approach.

Synthesis of β-Hydroxy-1,2,3-triazoles

Another significant application is in the synthesis of β-hydroxy-1,2,3-triazoles. Enantiomerically enriched 2-azido-1-phenylethanols have been utilized as precursors in this synthesis using copper sulfate as a catalyst . This reaction showcases the utility of this compound in creating complex molecular architectures that are important in drug discovery.

Building Block for Natural Products

This compound has also been employed as a building block for synthesizing natural products. For instance, it has been integrated into synthetic pathways leading to antiviral compounds such as tembamide . The sequential steps involved in these syntheses often include azidolysis and subsequent transformations that leverage the azide group for further functionalization.

Case Studies and Data Tables

In another study focusing on biocatalytic processes, whole cells of marine-derived fungi were utilized to stereoselectively reduce derivatives of 2-azido-1-phenylethanone. This approach highlighted the potential for using biological systems to achieve high enantioselectivity in synthetic pathways .

| Compound | Enantiomeric Excess (%) |

|---|---|

| This compound | >90 |

| β-Hydroxy-1,2,3-triazole | >95 |

作用機序

The mechanism of action of 2-Azido-1-phenylethanol involves its reactivity as an azido compound. The azido group can undergo nucleophilic substitution and reduction reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of suitable catalysts and reagents, such as palladium nanoparticles and alcohol dehydrogenases .

類似化合物との比較

1-Azido-2-phenylethanol: Similar in structure but with the azido group attached to a different carbon atom.

2-Azido-1-phenylpropanol: Similar structure with an additional methyl group.

Comparison: 2-Azido-1-phenylethanol is unique due to its specific reactivity and the position of the azido group, which allows for selective transformations and high optical purity in the synthesis of derivatives . This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in biocatalytic processes.

生物活性

2-Azido-1-phenylethanol is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique biological activities and potential applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

This compound features an azido group (-N₃) attached to a phenylethanol structure, which contributes to its reactivity and biological properties. The presence of the hydroxyl group allows for various chemical transformations, making it a versatile compound in synthetic chemistry.

The biological activity of this compound is primarily attributed to its azido group, which can participate in bioorthogonal reactions. These reactions can be utilized for tagging biomolecules, allowing for imaging and tracking within cellular environments. The mechanism involves:

- Cycloaddition Reactions : The azido group can undergo cycloaddition reactions, particularly with alkynes, leading to the formation of stable triazole rings, which are significant in drug discovery.

- Enzymatic Interactions : The compound can interact with various enzymes, influencing their mechanisms and potentially leading to the development of new therapeutic agents .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies on azole derivatives have shown promising cytotoxic effects against HepG2 cancer cells, suggesting that similar compounds may also possess anticancer properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. In one study, a combination of alcohol dehydrogenase and palladium nanoparticle catalysis was employed to reduce 2-azido ketones into corresponding alcohols with high enantiomeric purity, indicating potential applications in synthesizing biologically active compounds .

Synthesis and Applications

A notable study demonstrated the synthesis of enantiopure 1,2-amino alcohols from this compound through a one-pot enzymatic process. This method showcased high yields and optical purity (ee >99%), emphasizing the compound's utility in producing chiral molecules for pharmaceutical applications .

| Compound | Yield (%) | Optical Purity (ee) |

|---|---|---|

| (R)-2-Azido-1-phenylethanol | 84% | >99% |

Antiviral Potential

Research highlights the potential antiviral applications of this compound derivatives. The ability to modify the azido group allows for the introduction of bioorthogonal tags that can enhance the tracking and imaging of viral components within host cells .

特性

IUPAC Name |

2-azido-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALKRPRQNKEVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic routes to obtain 2-azido-1-phenylethanol?

A: this compound can be synthesized through several methods. One approach involves the regioselective ring-opening of phenyloxirane with lithium azide. [] This direct method offers a convenient route to the desired compound. Another approach utilizes the asymmetric reduction of 2-azidoacetophenones. This method, employing oxazaborolidine-borane complexes, provides access to enantiomerically enriched 2-azido-1-phenylethanols. [] The choice of synthetic route often depends on the desired stereoisomer and overall reaction efficiency.

Q2: How can marine-derived fungi be utilized in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles from this compound derivatives?

A: Research has demonstrated the biocatalytic potential of marine-derived fungi in the stereoselective reduction of 2-azido-1-phenylethanone derivatives. [] Specifically, strains like A. sydowii CBMAI 935 and M. racemosus CBMAI 847 have shown promising results. These fungi can selectively reduce 2-azido-1-phenylethanone derivatives, yielding enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. These chiral alcohols serve as valuable building blocks for synthesizing enantioenriched β-hydroxy-1,2,3-triazoles. [] The reaction typically employs copper sulfate and sodium ascorbate, facilitating a click chemistry approach to construct the triazole ring regioselectively. This strategy highlights the utility of biocatalysts in accessing important chiral intermediates for complex molecule synthesis.

Q3: How does this compound react with phosphorus(III) reagents?

A: this compound, classified as a bifunctional azido-compound, exhibits intriguing reactivity with phosphorus(III) reagents. [] This reaction leads to the formation of pentaco-ordinate amino(oxy)-phosphoranes, showcasing the versatility of this compound as a building block in organophosphorus chemistry. This reaction pathway provides valuable insights into the reactivity of azide functionalities adjacent to alcohol groups with phosphorus-based reagents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。